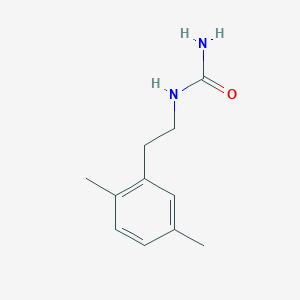
2-Chloro-3-(4-nitrophenyl)propanenitrile
Overview
Description
Synthesis Analysis
The synthesis of compounds related to “2-Chloro-3-(4-nitrophenyl)propanenitrile” has been reported in the literature . For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones (Ciminalum–thiazolidinone hybrid molecules) have been synthesized .Molecular Structure Analysis
The molecular structure of “2-Chloro-3-(4-nitrophenyl)propanenitrile” can be represented by the InChI string: InChI=1S/C9H7ClN2O2/c10-8(6-11)5-7-1-3-9(4-2-7)12(13)14/h1-4,8H,5H2 . Its canonical SMILES representation is: C1=CC(=CC=C1CC(C#N)Cl)N+[O-] .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(4-nitrophenyl)propanenitrile” include a molecular weight of 210.62 g/mol, XLogP3-AA of 2.4, and a topological polar surface area of 69.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds .Scientific Research Applications
Anticancer Research
2-Chloro-3-(4-nitrophenyl)propanenitrile: has been identified as a key intermediate in the synthesis of novel thiazolidinone derivatives with significant anticancer activity . These derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including gastric, colon, and breast cancers. The compound’s role in the synthesis of these molecules is crucial due to its ability to enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells.
Pharmacology
In the field of pharmacology, this compound is utilized for its potential in the development of new therapeutic agents . Its structural properties allow for the creation of hybrid molecules that can be tailored for specific pharmacological targets, particularly in the treatment of breast cancer. The compound’s efficacy in this area is underpinned by its role in apoptosis induction and mitochondrial membrane potential disruption in cancer cells.
Organic Synthesis
As a versatile building block, 2-Chloro-3-(4-nitrophenyl)propanenitrile is employed in organic synthesis to construct complex molecules . Its reactivity and stability make it an ideal candidate for various synthetic routes, contributing to the advancement of synthetic methodologies and the creation of novel organic compounds with potential applications across different scientific domains.
Material Science
In material science, this compound’s unique properties are explored for the design and synthesis of new materials. Its molecular structure can be incorporated into polymers or other materials to impart specific characteristics such as enhanced durability or specialized functionality, which are essential for the development of advanced materials.
Analytical Chemistry
2-Chloro-3-(4-nitrophenyl)propanenitrile: serves as a reference compound in analytical chemistry for method development and validation. Its well-defined structure and properties provide a benchmark for the calibration of analytical instruments and the refinement of analytical techniques, ensuring accuracy and precision in chemical analysis.
Environmental Science
This compound is also relevant in environmental science, where it may be used as a model compound to study the degradation pathways and environmental fate of similar organic pollutants . Understanding its behavior in the environment helps in assessing the risks associated with the use of related chemicals and in developing strategies for pollution control and remediation.
properties
IUPAC Name |
2-chloro-3-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-8(6-11)5-7-1-3-9(4-2-7)12(13)14/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNWHGZPIHRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C#N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40939087 | |
| Record name | 2-Chloro-3-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(4-nitrophenyl)propanenitrile | |
CAS RN |
17849-31-9 | |
| Record name | α-Chloro-4-nitrobenzenepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocinnamonitrile, alpha-chloro-p-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40939087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrocinnamonitrile, alpha-chloro-p-nitro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1,2-Ethanediamine, N,N'-diethyl-N-[2-(ethylamino)ethyl]-](/img/structure/B91287.png)


